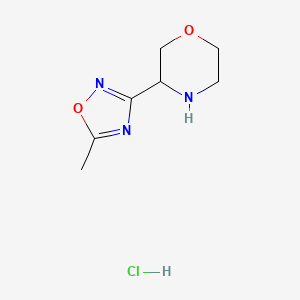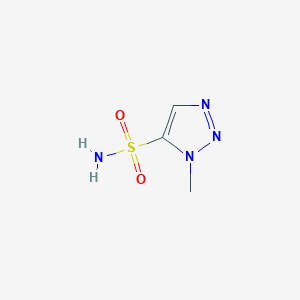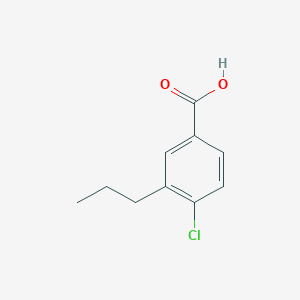![molecular formula C10H15Cl3N2 B1471235 2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride CAS No. 1788601-98-8](/img/structure/B1471235.png)
2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride
Overview
Description
2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride is a chemical compound with the CAS Number: 1788601-98-8 . It has a molecular weight of 269.6 . The IUPAC name for this compound is N1-(2,3-dichlorophenyl)-N2,N2-dimethylethane-1,2-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride is 1S/C10H14Cl2N2.ClH/c1-14(2)7-6-13-9-5-3-4-8(11)10(9)12;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthetic routes involving reactions of chloral with substituted anilines, leading to various intermediates and products. This research highlights the synthetic versatility of chloral-derived compounds and their potential utility in chemical synthesis (Issac & Tierney, 1996).
Antioxidant Evaluation
- Isoxazolone derivatives, known for their significant biological and medicinal properties, are synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This research into multi-component reactions further emphasizes the role of aniline derivatives in creating compounds with potential antioxidant activities (Laroum et al., 2019).
Environmental and Health Considerations
- The genotoxic activities of aniline and its metabolites have been studied to understand their relationship with carcinogenicity, particularly in the spleen of rats. This review delves into the complexities of determining the direct genotoxic potential of aniline derivatives and their implications for health and safety (Bomhard & Herbold, 2005).
Applications in Energy and Material Science
- Investigations into haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with other solvents, such as dimethylsulfone, highlight their potential applications in electrochemical technology, including electroplating and energy storage. This research underscores the importance of exploring novel solvent systems for advanced technological applications (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2.ClH/c1-14(2)7-6-13-9-5-3-4-8(11)10(9)12;/h3-5,13H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYXMIKPSYZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)
![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)
![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)




![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471167.png)


![[5-(2-Methoxyethoxy)piperidin-3-yl]methanol](/img/structure/B1471173.png)

